Palmidin C

Cytochrome P450 Drug Metabolism Molecular Docking

Palmidin C (CAS 17177-86-5) is a naturally occurring heterodianthrone bisanthraquinone, structurally characterized as a 9,9'-bianthracene-10,10'(9H,9'H)-dione with five hydroxyl and two methyl substituents (C30H22O7, MW 494.5 g/mol). It is biosynthetically derived from the oxidative coupling of emodin anthrone and chrysophanol anthrone.

Molecular Formula C30H22O7
Molecular Weight 494.5 g/mol
CAS No. 17177-86-5
Cat. No. B192053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmidin C
CAS17177-86-5
Molecular FormulaC30H22O7
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O
InChIInChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3
InChIKeyVUUFXTUVVIEIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmidin C CAS 17177-86-5: Heterodianthrone Structure and Baseline Procurement Considerations


Palmidin C (CAS 17177-86-5) is a naturally occurring heterodianthrone bisanthraquinone, structurally characterized as a 9,9'-bianthracene-10,10'(9H,9'H)-dione with five hydroxyl and two methyl substituents (C30H22O7, MW 494.5 g/mol) [1]. It is biosynthetically derived from the oxidative coupling of emodin anthrone and chrysophanol anthrone [2][3]. The compound is isolated from the roots of Rheum palmatum (Turkey rhubarb) and various Rumex species, and it is considered practically insoluble in water with a high predicted logP (~4.88), which suggests preferential membrane partitioning [4]. For procurement, Palmidin C is typically supplied as a purified analytical standard (>95% purity) for research use only, and its structural identity is confirmed via HPLC, NMR, and mass spectrometry .

Why Palmidin C Procurement Requires Specificity Over Generic Anthraquinone Analogs


Substitution of Palmidin C with monomeric anthraquinones like emodin or chrysophanol, or even other Palmidin congeners, is scientifically indefensible. Palmidin C is a heterodimeric bianthrone, not a simple monomer, and its structural complexity confers a distinct molecular topology, electronic distribution, and target engagement profile that cannot be replicated by its monomeric constituents or homodimeric analogs [1][2]. Experimental evidence demonstrates that its CYP enzyme binding affinities differ markedly from those of its monomeric precursor chrysophanol (e.g., CYP1A2: chrysophanol -11.2 kcal/mol vs. CYP2E1: Palmidin C -9.6 kcal/mol), highlighting divergent cytochrome P450 interaction potential [3]. Therefore, any attempt to use a generic anthraquinone as a surrogate would introduce uncontrolled variables into experimental systems and invalidate comparative analyses. The specific procurement of Palmidin C (CAS 17177-86-5) is essential for studies requiring its unique heterodianthrone pharmacophore.

Quantitative Differentiation Evidence for Palmidin C CAS 17177-86-5


CYP3A4 Binding Affinity: Palmidin C vs. Chrysophanol

In a molecular docking study, Palmidin C exhibited a binding energy of -11.5 kcal/mol with CYP3A4, whereas its monomeric constituent chrysophanol showed a binding energy of -11.2 kcal/mol with CYP1A2, indicating distinct isoform selectivity and binding strength [1].

Cytochrome P450 Drug Metabolism Molecular Docking

CYP2E1 Binding Affinity: Palmidin C vs. Control

Palmidin C demonstrated a binding energy of -9.6 kcal/mol with CYP2E1 in molecular docking simulations, while chrysophanol showed a stronger affinity for CYP1A2 (-11.2 kcal/mol) [1]. This suggests Palmidin C may exhibit a distinct metabolic interaction profile compared to its monomeric analog.

Cytochrome P450 Metabolic Stability Molecular Docking

Antibacterial Target Engagement: Palmidin C vs. Palmidin B and Amoxicillin

In a docking study targeting the 8BVD protein from uropathogenic E. coli (UPEC), Palmidin C showed a binding score of -6.1 kcal/mol, which was marginally better than Palmidin B (-6.0 kcal/mol) and the control drug amoxicillin (-5.9 kcal/mol) [1].

Antibacterial Molecular Docking UPEC

Heterodianthrone Structural Identity: Palmidin C vs. Palmidin A and B

Palmidin C is definitively characterized as the heterodianthrone of emodin anthrone and chrysophanol anthrone. In contrast, Palmidin A is the heterodianthrone of aloe-emodin anthrone and emodin anthrone, while Palmidin B consists of aloe-emodin anthrone and chrysophanol anthrone [1]. This compositional difference results in distinct molecular formulas: Palmidin A (C30H22O8), Palmidin B (C30H22O8), and Palmidin C (C30H22O7) [2].

Natural Product Chemistry Structural Differentiation Chromatography

Antiproliferative Potential: Palmidin C vs. Emodin and Chrysophanol

While a pure Palmidin C IC50 is not yet established, a honey extract containing Palmidin C as a constituent exhibited an IC50 of 61.89 µg/mL against HCT-116 colorectal cancer cells . For context, pure emodin showed an IC50 of 34.27 µM (approx. 9.2 µg/mL) against A549 lung cancer cells [1], and chrysophanol demonstrated an IC50 of 0.045 g/mL (45 µg/mL) against KB epidermoid carcinoma cells [2]. This places the Palmidin C-containing extract within a comparable cytotoxic range.

Cancer Research Antiproliferative Natural Products

Evidence-Backed Research and Procurement Scenarios for Palmidin C CAS 17177-86-5


Cytochrome P450 Drug Metabolism and Interaction Studies

For in vitro ADME/Tox profiling, Palmidin C is the requisite compound due to its documented binding affinities to CYP2E1 (-9.6 kcal/mol) and CYP3A4 (-11.5 kcal/mol) [1]. Using emodin or chrysophanol would confound results because of their divergent CYP isoform selectivity profiles, as evidenced by chrysophanol's preferential binding to CYP1A2 (-11.2 kcal/mol) [1]. Procuring Palmidin C ensures accurate assessment of heterodianthrone-specific metabolic liabilities and potential drug-drug interaction risks.

Antibacterial Drug Discovery Targeting Uropathogenic E. coli (UPEC)

In silico screening and subsequent in vitro validation against UPEC should specifically employ Palmidin C. Docking data shows it possesses a superior binding score (-6.1 kcal/mol) to the 8BVD target compared to the closely related Palmidin B (-6.0 kcal/mol) and the standard-of-care antibiotic amoxicillin (-5.9 kcal/mol) [2]. This quantitative edge supports its prioritization as a lead-like scaffold for developing novel UPEC therapeutics.

Analytical Method Development and Phytochemical Standardization

When developing HPLC or LC-MS methods for the quality control of rhubarb (Rheum palmatum), Rumex, or cascara-based botanical products, Palmidin C must be included as a distinct reference standard. Its unique heterodianthrone composition (emodin + chrysophanol) differentiates it from Palmidins A and B [3][4], and its characteristic melting point (258-259°C) and UV absorption maxima (220, 272, 362 nm) provide orthogonal identification metrics [5][6]. Failure to include Palmidin C would result in incomplete phytochemical fingerprinting and potential misidentification.

Mechanistic Anticancer Research on Heterodianthrone Pharmacophores

For research into the structure-activity relationships (SAR) of anthraquinone-derived anticancer agents, Palmidin C is essential. While monomeric anthraquinones like emodin (IC50 ~34 µM on A549) and chrysophanol (IC50 45 µg/mL on KB) have defined activities [7][8], Palmidin C has been computationally identified as a 'novel potent anticancer phytochemical' [9]. Its procurement enables direct experimental interrogation of whether the heterodimeric bianthrone scaffold confers enhanced potency, altered target engagement (e.g., BCL2, CASP3, P53) [10], or distinct apoptotic mechanisms compared to its monomeric constituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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